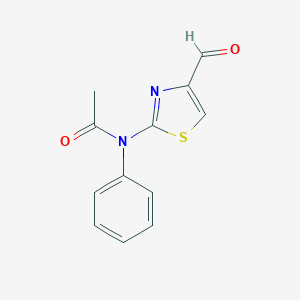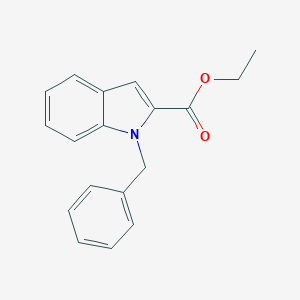![molecular formula C11H9Cl2NO2S2 B184754 N-[(2,4-dichlorophenyl)methyl]thiophene-2-sulfonamide CAS No. 6293-06-7](/img/structure/B184754.png)
N-[(2,4-dichlorophenyl)methyl]thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,4-dichlorophenyl)methyl]thiophene-2-sulfonamide, commonly known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain and inflammation. Diclofenac works by inhibiting the production of prostaglandins, which are responsible for pain and inflammation.
作用機序
Diclofenac works by inhibiting the production of prostaglandins, which are responsible for pain and inflammation. Prostaglandins are produced by the enzyme cyclooxygenase (COX), which exists in two isoforms, COX-1 and COX-2. Diclofenac inhibits both COX-1 and COX-2, resulting in a reduction in the production of prostaglandins.
生化学的および生理学的効果
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Diclofenac has also been shown to reduce the expression of adhesion molecules, which play a role in the recruitment of immune cells to sites of inflammation. In addition, Diclofenac has been shown to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of inflammation.
実験室実験の利点と制限
Diclofenac has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied and its mechanism of action is well understood. However, there are also some limitations to the use of Diclofenac in lab experiments. It has been shown to have some cytotoxic effects, particularly at high concentrations. In addition, it has been shown to have some off-target effects, such as the inhibition of platelet aggregation.
将来の方向性
There are a number of future directions for the study of Diclofenac. One area of research is the development of more selective COX inhibitors, which could reduce the risk of side effects associated with the use of N-[(2,4-dichlorophenyl)methyl]thiophene-2-sulfonamides. Another area of research is the study of the effects of Diclofenac on the gut microbiome, which has been shown to play a role in the pathogenesis of inflammatory diseases. Finally, there is a need for further research into the long-term effects of Diclofenac use, particularly in relation to the development of cardiovascular disease.
Conclusion
In conclusion, Diclofenac is a widely used N-[(2,4-dichlorophenyl)methyl]thiophene-2-sulfonamide that has been extensively studied for its anti-inflammatory and analgesic properties. It works by inhibiting the production of prostaglandins, which are responsible for pain and inflammation. Diclofenac has a number of advantages for use in lab experiments, but also has some limitations. There are a number of future directions for the study of Diclofenac, particularly in relation to the development of more selective COX inhibitors and the study of the effects of Diclofenac on the gut microbiome.
合成法
The synthesis of Diclofenac involves the reaction of 2,4-dichlorobenzyl chloride with thiophene-2-sulfonamide in the presence of a base such as sodium hydroxide. The reaction results in the formation of Diclofenac, which is then purified and isolated using various techniques such as recrystallization and chromatography.
科学的研究の応用
Diclofenac has been widely used in scientific research for its anti-inflammatory and analgesic properties. It has been studied in various animal models of inflammation and pain, such as carrageenan-induced paw edema and formalin-induced pain. Diclofenac has also been studied in human clinical trials for its efficacy in the treatment of various inflammatory conditions, such as rheumatoid arthritis and osteoarthritis.
特性
CAS番号 |
6293-06-7 |
|---|---|
製品名 |
N-[(2,4-dichlorophenyl)methyl]thiophene-2-sulfonamide |
分子式 |
C11H9Cl2NO2S2 |
分子量 |
322.2 g/mol |
IUPAC名 |
N-[(2,4-dichlorophenyl)methyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H9Cl2NO2S2/c12-9-4-3-8(10(13)6-9)7-14-18(15,16)11-2-1-5-17-11/h1-6,14H,7H2 |
InChIキー |
QBBUOJIPMSQENA-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)S(=O)(=O)NCC2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
C1=CSC(=C1)S(=O)(=O)NCC2=C(C=C(C=C2)Cl)Cl |
溶解性 |
40.6 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



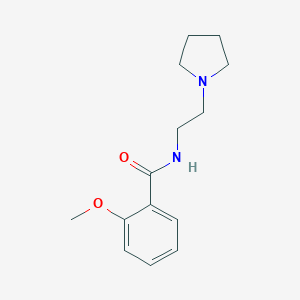
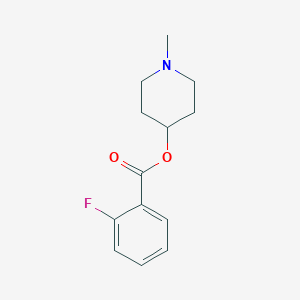
![6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184678.png)
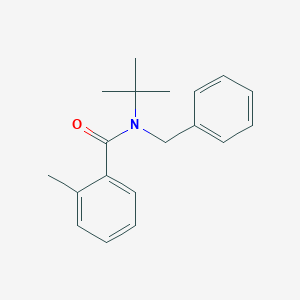
![1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo-](/img/structure/B184681.png)
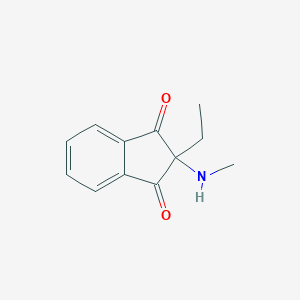
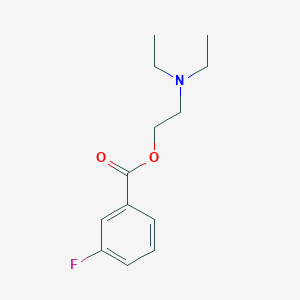
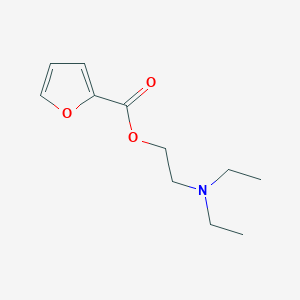
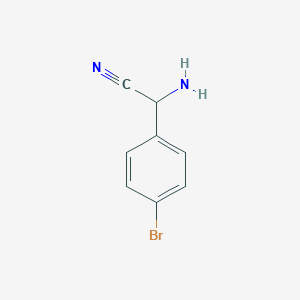
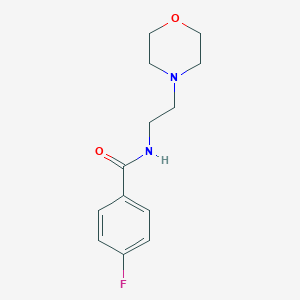
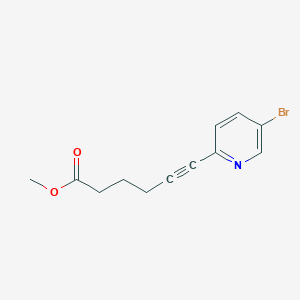
![6H-[1]Benzopyrano[4,3-b]quinolin-6-one](/img/structure/B184693.png)
